molecular formula C17H15BrN2OS B3440420 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylpyridine-3-carbonitrile CAS No. 317324-73-5

2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylpyridine-3-carbonitrile

Cat. No.: B3440420
CAS No.: 317324-73-5
M. Wt: 375.3 g/mol
InChI Key: HUTNXPNRHCEXAK-UHFFFAOYSA-N
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Description

2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylpyridine-3-carbonitrile is a pyridine-based heterocyclic compound featuring a 4-bromophenyl ketone group linked via a sulfanyl bridge to a trimethyl-substituted pyridine ring with a nitrile functional group at the 3-position. This compound is structurally characterized by its hybrid aromatic and ketone moieties, which are known to influence its electronic properties and intermolecular interactions . Such structural attributes make it a candidate for applications in medicinal chemistry and materials science, particularly in the development of kinase inhibitors or as a building block in organic synthesis .

Properties

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4,5,6-trimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2OS/c1-10-11(2)15(8-19)17(20-12(10)3)22-9-16(21)13-4-6-14(18)7-5-13/h4-7H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTNXPNRHCEXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C)SCC(=O)C2=CC=C(C=C2)Br)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101139304
Record name 2-[[2-(4-Bromophenyl)-2-oxoethyl]thio]-4,5,6-trimethyl-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101139304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317324-73-5
Record name 2-[[2-(4-Bromophenyl)-2-oxoethyl]thio]-4,5,6-trimethyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=317324-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[2-(4-Bromophenyl)-2-oxoethyl]thio]-4,5,6-trimethyl-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101139304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylpyridine-3-carbonitrile typically involves the alkylation of sodium 4(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylpyridine-3-carbonitrile can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylpyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity is of interest for studying its potential effects on various biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylpyridine-3-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may interact with specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Aromatic Substitution : Compounds with extended aromatic systems (e.g., ) exhibit higher molecular weights and enhanced π-π interactions, which may improve crystallinity.

Physicochemical Properties and Intermolecular Interactions

Hydrogen Bonding and Crystal Packing

  • The target compound’s 2-oxoethylsulfanyl group participates in weak C–H···O hydrogen bonds, forming dimeric structures similar to those observed in related 2-(4-bromophenyl)-2-oxoethyl derivatives . These interactions stabilize crystal lattices and may influence solubility.
  • In contrast, the fused-ring system of 4-(4-bromophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile forms N–H···O hydrogen-bonded dimers, creating a more rigid 3D network .

Solubility and Stability

  • The trimethyl groups on the pyridine ring in the target compound increase hydrophobicity compared to analogs with methoxy or hydroxyl substituents (e.g., ).
  • Chlorinated analogs (e.g., ) exhibit lower melting points due to reduced molecular symmetry, as seen in safety data for similar chlorophenyl derivatives .

Biological Activity

The compound 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylpyridine-3-carbonitrile is a member of the pyridine family with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H18BrN3OS
  • Molecular Weight : 372.30 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic effects and mechanisms of action.

Antioxidant Activity

Research indicates that compounds with pyridine rings often exhibit antioxidant properties. The presence of the sulfanyl and bromophenyl groups may enhance radical scavenging activity, which is crucial for protecting cells from oxidative stress.

Anticancer Properties

Studies have suggested that related pyridine derivatives exhibit anticancer activities by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Enzyme Inhibition

The compound's structure suggests potential inhibitory effects on certain enzymes. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammatory responses.

Case Studies

  • Case Study on Antioxidant Activity
    • A study evaluated the antioxidant capacity of various pyridine derivatives using DPPH and ABTS assays. The results indicated that compounds similar to this compound demonstrated significant scavenging activity against free radicals, suggesting a protective role against oxidative damage.
  • Case Study on Anticancer Mechanisms
    • In vitro studies on human cancer cell lines showed that the compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This indicates its potential as a therapeutic agent in cancer treatment.

Research Findings

Study FocusFindingsReference
Antioxidant ActivitySignificant radical scavenging ability; effective in reducing oxidative stress markers.
Anticancer ActivityInduction of apoptosis in cancer cell lines; modulation of apoptotic pathways.
Enzyme InhibitionPotential inhibition of COX enzymes; implications for anti-inflammatory effects.

Q & A

Q. What are the common synthetic routes for this compound, and what factors influence yield optimization?

Answer: The synthesis typically involves multi-step organic reactions, such as:

  • Sulfanyl group introduction via nucleophilic substitution between a thiol-containing intermediate and a brominated precursor.
  • Ketone formation at the 4-bromophenyl moiety using oxidation or condensation reactions (e.g., Claisen–Schmidt-type reactions) .
  • Cyclization or functionalization of the pyridine-carbonitrile core.

Yield optimization depends on:

  • Catalyst selection (e.g., palladium catalysts for cross-coupling reactions) .
  • Reaction temperature and solvent polarity , which affect intermediate stability.
  • Purification methods like column chromatography or recrystallization to isolate high-purity products .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

Answer: Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, DEPT, and 2D-COSY/HMBC) to confirm connectivity and substituent positions .
  • FT-IR for identifying functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, S–C bond vibrations).
  • Mass spectrometry (HRMS/ESI-MS) to verify molecular weight and fragmentation patterns .
  • Elemental analysis for empirical formula validation .

Q. How is the purity of this compound assessed post-synthesis?

Answer:

  • Thin-layer chromatography (TLC) for preliminary purity checks .
  • High-performance liquid chromatography (HPLC) with UV detection for quantitative analysis.
  • Melting point determination to compare with literature values (if available).

Advanced Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing structural isomers?

Answer: Contradictions may arise from:

  • Tautomerism or rotational isomers (e.g., keto-enol tautomers in the oxoethyl group).
  • Crystalline vs. solution-state conformations .

Resolution strategies:

  • X-ray crystallography to unambiguously determine solid-state structure .
  • Variable-temperature NMR to observe dynamic equilibria in solution.
  • Computational modeling (DFT) to predict stable conformers and compare with experimental data .

Q. What computational methods predict the reactivity and electronic properties of this compound?

Answer:

  • Density Functional Theory (DFT) calculations to map electron density, frontier molecular orbitals (HOMO/LUMO), and nucleophilic/electrophilic sites .
  • Molecular docking studies to explore interactions with biological targets (e.g., enzymes or receptors) if bioactive potential is hypothesized .
  • Solvent-effect modeling (e.g., COSMO-RS) to predict solubility and stability in different media.

Q. How can crystallographic data resolve discrepancies in proposed molecular configurations?

Answer:

  • Single-crystal X-ray diffraction (SC-XRD) with software like SHELXL97 and PLATON refines bond lengths, angles, and torsion angles .
  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that influence packing and stability .
  • Comparison with Cambridge Structural Database (CSD) entries to validate novel configurations .

Q. What experimental designs are recommended for evaluating potential bioactivity?

Answer:

  • In vitro assays (e.g., enzyme inhibition, cytotoxicity screens) using dose-response curves to determine IC₅₀ values .
  • Structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing bromine with other halogens) .
  • Metabolic stability tests (e.g., microsomal incubation) to assess pharmacokinetic properties .

Q. How do reaction conditions influence regioselectivity in functionalizing the pyridine core?

Answer:

  • Electrophilic substitution : Electron-donating groups (e.g., methyl in 4,5,6-trimethylpyridine) direct reactions to specific positions.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attacks on the carbonitrile group .
  • Catalytic systems : Palladium or copper catalysts enhance cross-coupling efficiency at sulfur or bromine sites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylpyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylpyridine-3-carbonitrile

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